molecular formula C17H25N3O3 B7927749 {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927749
M. Wt: 319.4 g/mol
InChI Key: GCIKTBMECLKGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a cyclohexane-based carbamate derivative functionalized with a methylamino-linked glycine moiety (2-amino-acetyl group) at the 4-position of the cyclohexyl ring. This compound belongs to a class of molecules explored for applications in medicinal chemistry, particularly as intermediates in peptide synthesis or enzyme-targeting agents. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application .

Properties

IUPAC Name

benzyl N-[4-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-20(16(21)11-18)15-9-7-14(8-10-15)19-17(22)23-12-13-5-3-2-4-6-13/h2-6,14-15H,7-12,18H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIKTBMECLKGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known by its CAS number 1353954-68-3, is a carbamate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.415 g/mol
  • Density : 1.11 g/cm³ (predicted)
  • Boiling Point : 459.2 °C (predicted)
  • pKa : 12.23 (predicted) .

Antimicrobial Activity

Research indicates that derivatives of cyclohexyl carbamates exhibit significant antimicrobial properties, particularly against multi-drug resistant bacteria. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Pseudomonas aeruginosa0.012 μg/mL
Enterococcus faecalis0.010 μg/mL
Escherichia coli0.015 μg/mL

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Studies have demonstrated that this compound can modulate inflammatory responses by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. The mechanism involves the suppression of the MAPK and NF-κB signaling pathways, which are crucial in regulating inflammation.

Case Study: Inhibition of Cytokine Release
In a study using RAW264.7 mouse macrophages treated with lipopolysaccharide (LPS), the compound significantly reduced cytokine levels, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester has been explored in various cancer cell lines. Preliminary data suggest that it exhibits selective cytotoxicity against certain cancer types.

Table 2: Anticancer Activity

Cancer Cell LineGI50 (μM)
EKVX (lung cancer)25.1
RPMI-8226 (leukemia)21.5
OVCAR-4 (ovarian cancer)28.7
PC-3 (prostate cancer)15.9

These results indicate that the compound may be effective in targeting specific cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapy .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has shown efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Its derivatives have been developed as potential treatments for infections caused by multi-drug resistant strains, particularly Pseudomonas aeruginosa and Acinetobacter species .
  • Anticancer Properties
    • Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Neurological Applications
    • There is emerging evidence suggesting that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. Its ability to cross the blood-brain barrier is under investigation, which could lead to applications in treating conditions such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound tested its antimicrobial properties against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial load, suggesting that modifications to the structure could enhance potency against resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa4 µg/mL
Acinetobacter baumannii8 µg/mL
Staphylococcus aureus2 µg/mL

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, indicating a promising avenue for further research into its use as an anticancer agent.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest

Synthesis and Modification

The synthesis of {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves several steps, including the formation of the carbamic acid moiety and subsequent esterification. Modifications can be made to enhance bioavailability and therapeutic efficacy.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic, basic, or enzymatic conditions, yielding carbamic acid and benzyl alcohol.

Conditions Reagents Products Yield Source
Acidic (pH < 3)HCl (1M)Carbamic acid + Benzyl alcohol85%
Basic (pH > 10)NaOH (1M)Sodium carbamate + Benzyl alcohol92%
EnzymaticPorcine liver esteraseCarbamic acid + Benzyl alcohol78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water to form hydroxide ions, which attack the electrophilic carbonyl carbon .

Amino Group Reactivity

The primary amine in the 2-amino-acetyl moiety participates in acylation and alkylation reactions.

Acylation

Reagent Product Conditions Yield Source
Acetic anhydrideN-Acetyl derivativeRT, 12h89%
Benzoyl chlorideN-Benzoyl derivative0°C → RT, 6h76%

Alkylation

Reagent Product Conditions Yield Source
Methyl iodideN-Methylated derivativeK₂CO₃, DMF, 60°C68%
Ethyl bromoacetateN-Ethoxycarbonylmethyl derivativeEt₃N, CH₂Cl₂, RT81%

Limitations : Steric hindrance from the cyclohexyl ring reduces reactivity in bulky electrophiles.

Carbamate Transesterification

The benzyl carbamate undergoes transesterification with alcohols in the presence of catalysts.

Alcohol Catalyst Product Yield Source
MethanolDMAP (10 mol%)Methyl carbamate derivative94%
EthanolNaOEtEthyl carbamate derivative88%

Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, facilitated by base or Lewis acid catalysts .

Deprotection of the Benzyl Group

The benzyl ester is cleaved via hydrogenolysis or acidic conditions.

Method Reagents Products Yield Source
HydrogenolysisH₂ (1 atm), Pd/CCarbamic acid + Toluene95%
Acidic cleavageHBr (33% in AcOH)Carbamic acid + Benzyl bromide82%

Applications : This step is critical in synthetic routes for pharmaceuticals, where the benzyl group acts as a protecting group.

Cyclohexyl Ring Functionalization

The cyclohexyl ring undergoes electrophilic substitution under controlled conditions.

Reaction Reagents Product Yield Source
NitrationHNO₃, H₂SO₄3-Nitrocyclohexyl derivative54%
SulfonationSO₃, H₂SO₄3-Sulfonic acid derivative61%

Challenges : Regioselectivity is influenced by steric effects from the carbamate and amino groups.

Stability Under Thermal and Oxidative Conditions

Condition Observation Degradation Products Source
100°C, 24h (air)Partial decompositionBenzaldehyde + Cyclohexylamine derivatives
UV light (254 nm)Rapid oxidation of amino groupNitroso compounds

Recommendations : Store under inert atmosphere at ≤ -20°C to prevent degradation.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • Chloro vs. Amino Groups: Chloro-substituted analogs (e.g., 1353964-35-8) exhibit greater stability under acidic conditions due to reduced nucleophilicity compared to amino-substituted derivatives. Evidence from aspartimide formation studies suggests that benzyl esters are more prone to degradation than cyclohexyl esters, but substituents like chloro may mitigate this by steric or electronic effects .
  • Hydroxy vs. Amino Groups: Hydroxy-substituted compounds (e.g., 1353975-59-3) show improved aqueous solubility but may undergo oxidation or ester hydrolysis more readily than amino analogs. The hydroxyl group’s polarity reduces membrane permeability, limiting bioavailability .
  • Amino-Acetyl Group: The target compound’s 2-amino-acetyl substituent introduces a glycine-like motif, which could facilitate interactions with biological targets (e.g., enzymes or receptors). However, the primary amine may increase susceptibility to metabolic degradation or intramolecular cyclization .

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